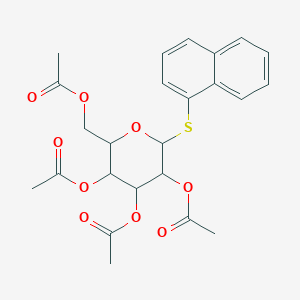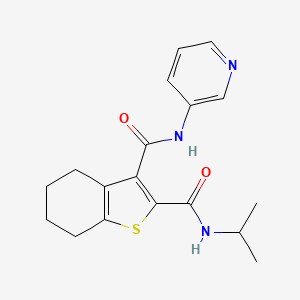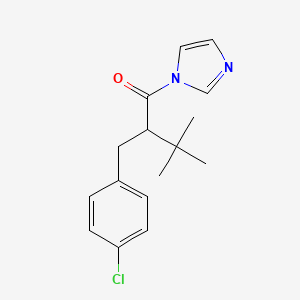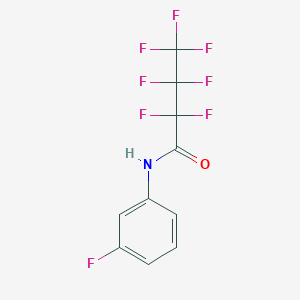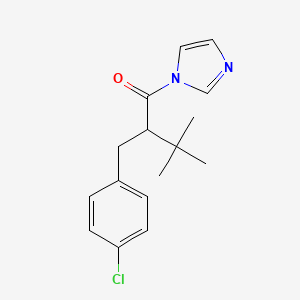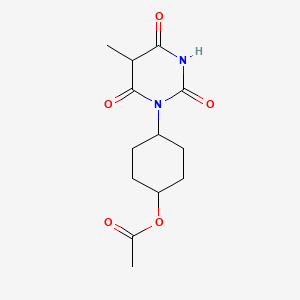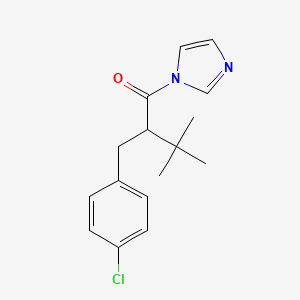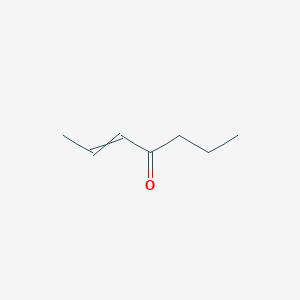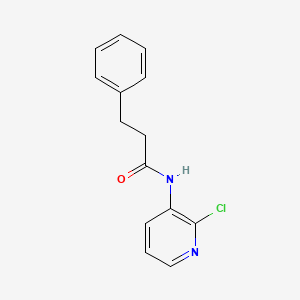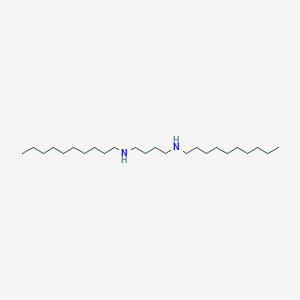
1,3-Cyclopentanedicarboxylic acid, dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclopentanedicarboxylic acid, dibutyl ester is an organic compound with the molecular formula C13H22O4 It is an ester derivative of 1,3-cyclopentanedicarboxylic acid, where the carboxylic acid groups are esterified with butanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-cyclopentanedicarboxylic acid, dibutyl ester typically involves the esterification of 1,3-cyclopentanedicarboxylic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction can be represented as follows:
1,3-Cyclopentanedicarboxylic acid+2ButanolAcid Catalyst1,3-Cyclopentanedicarboxylic acid, dibutyl ester+2Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of azeotropic distillation can also be employed to remove water formed during the reaction, further driving the esterification process to completion.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclopentanedicarboxylic acid, dibutyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1,3-cyclopentanedicarboxylic acid and butanol in the presence of an acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: 1,3-Cyclopentanedicarboxylic acid and butanol.
Transesterification: A different ester and butanol.
Reduction: 1,3-Cyclopentanediol and butanol.
Aplicaciones Científicas De Investigación
1,3-Cyclopentanedicarboxylic acid, dibutyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Mecanismo De Acción
The mechanism of action of 1,3-cyclopentanedicarboxylic acid, dibutyl ester largely depends on its hydrolysis to release 1,3-cyclopentanedicarboxylic acid and butanol. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which cleave the ester bond, releasing the parent acid and alcohol. This hydrolysis can occur under physiological conditions, making the compound useful in drug delivery systems where controlled release of the active ingredient is desired.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyl phthalate: Another ester used as a plasticizer, but derived from phthalic acid.
Dibutyl sebacate: An ester of sebacic acid, also used as a plasticizer.
Diisobutyl phthalate: Similar to dibutyl phthalate but with isobutyl groups instead of butyl groups.
Uniqueness
1,3-Cyclopentanedicarboxylic acid, dibutyl ester is unique due to its cyclopentane ring structure, which imparts different physical and chemical properties compared to linear or aromatic esters. This structural difference can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other esters may not be as effective.
Propiedades
Número CAS |
4056-77-3 |
|---|---|
Fórmula molecular |
C15H26O4 |
Peso molecular |
270.36 g/mol |
Nombre IUPAC |
dibutyl cyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C15H26O4/c1-3-5-9-18-14(16)12-7-8-13(11-12)15(17)19-10-6-4-2/h12-13H,3-11H2,1-2H3 |
Clave InChI |
SQXYSKZWZUMGMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1CCC(C1)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


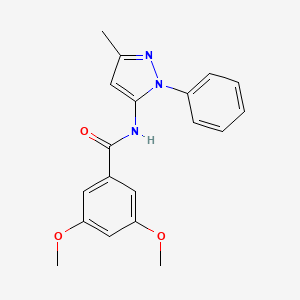
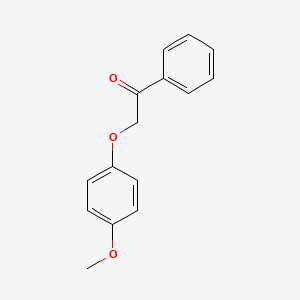
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
